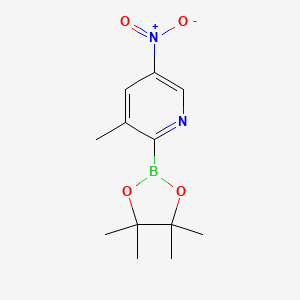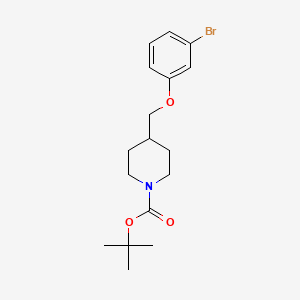
1-BOC-4-(3-Bromphenoxymethyl)piperidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-BOC-4-(3-bromophenoxymethyl)piperidine: is a chemical compound with the molecular formula C17H24BrNO3 and a molecular weight of 370.28 g/mol . It is a piperidine derivative, often used in research and development within the fields of chemistry and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 1-BOC-4-(3-bromophenoxymethyl)piperidine is used as a building block for the synthesis of more complex molecules .
Biology and Medicine: This compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs that target specific biological pathways .
Wirkmechanismus
Target of Action
The primary targets of “1-BOC-4-(3-bromophenoxymethyl)piperidine” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Biochemical Pathways
The biochemical pathways affected by “1-BOC-4-(3-bromophenoxymethyl)piperidine” are currently unknown. As research progresses, we can expect to gain a better understanding of the pathways this compound affects and their downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters circulation and is able to have an active effect .
Result of Action
The molecular and cellular effects of “1-BOC-4-(3-bromophenoxymethyl)piperidine” are currently unknown. As research progresses, we will gain a better understanding of these effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-BOC-4-(3-bromophenoxymethyl)piperidine typically involves multi-step reactions. One common method includes the reaction of tert-butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate with trifluoroacetic acid in dichloromethane at room temperature, followed by quenching with sodium hydrogencarbonate . Another method involves the use of (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium acetate in 1,4-dioxane under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-BOC-4-(3-bromophenoxymethyl)piperidine undergoes various chemical reactions, including substitution reactions. For example, it can react with trifluoroacetic acid and sodium hydrogencarbonate .
Common Reagents and Conditions:
- Trifluoroacetic acid in dichloromethane
- Sodium hydrogencarbonate
- (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride
- Potassium acetate in 1,4-dioxane
Major Products: The major products formed from these reactions include intermediates that can be further processed into various derivatives for research purposes .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate
- tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate
Uniqueness: 1-BOC-4-(3-bromophenoxymethyl)piperidine is unique due to its specific bromophenoxy group, which imparts distinct chemical properties and reactivity compared to other similar piperidine derivatives .
Eigenschaften
IUPAC Name |
tert-butyl 4-[(3-bromophenoxy)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO3/c1-17(2,3)22-16(20)19-9-7-13(8-10-19)12-21-15-6-4-5-14(18)11-15/h4-6,11,13H,7-10,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWCHLAMFXUHOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682184 |
Source


|
| Record name | tert-Butyl 4-[(3-bromophenoxy)methyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180847-24-9 |
Source


|
| Record name | tert-Butyl 4-[(3-bromophenoxy)methyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
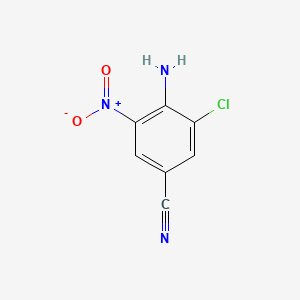

![(2S)-1-[4-[5-methyl-2-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]-9-oxa-3,6,13-triazatricyclo[8.4.0.02,6]tetradeca-1(14),2,4,10,12-pentaen-12-yl]pyrrolidine-2-carboxamide](/img/structure/B581799.png)
![3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B581802.png)
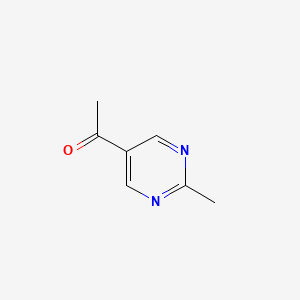
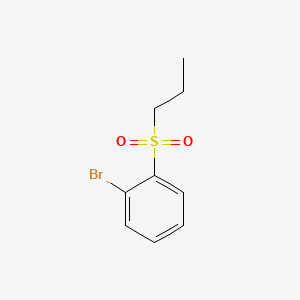
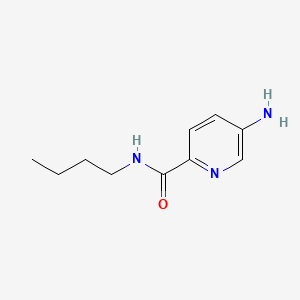
![N-[(2R)-2-Amino-2-phenylethyl]aniline](/img/structure/B581807.png)
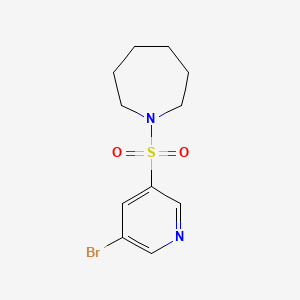

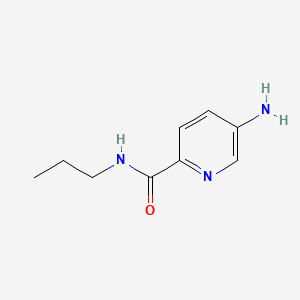
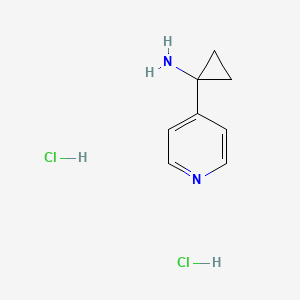
![N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide](/img/structure/B581815.png)
